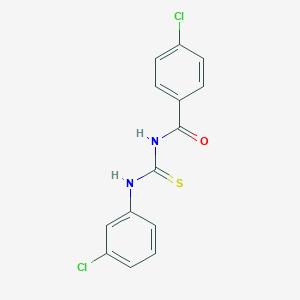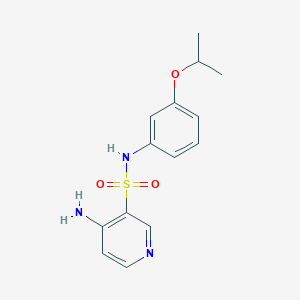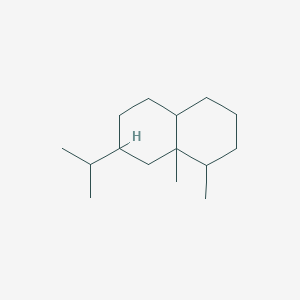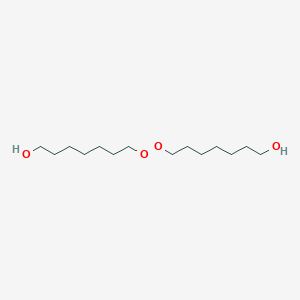
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea, also known as CCT or D422, is a synthetic compound that has been widely used in scientific research for its various applications. CCT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.25 g/mol.
Mechanism Of Action
The mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical And Physiological Effects
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is also relatively inexpensive and readily available. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-ligand interactions and for drug discovery. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea and to identify any potential side effects or toxicity concerns.
Synthesis Methods
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine or sodium hydroxide. The resulting intermediate is then treated with thiourea and a catalyst such as zinc chloride or hydrochloric acid to yield N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anticancer, antiviral, and antifungal properties. In addition, N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
properties
Product Name |
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea |
|---|---|
Molecular Formula |
C14H10Cl2N2OS |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-4-9(5-7-10)13(19)18-14(20)17-12-3-1-2-11(16)8-12/h1-8H,(H2,17,18,19,20) |
InChI Key |
SPIIQZHASBRWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)




![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)


